molecular formula C5H9ClFN B3121240 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 281652-11-7

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B3121240
CAS RN: 281652-11-7
M. Wt: 137.58 g/mol
InChI Key: MLGZLLMRDYLPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound . It is typically in solid form . It is a heterocyclic building block, useful in chemical synthesis .


Synthesis Analysis

The synthesis of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine can be achieved through the treatment of piperidinyl olefins with Selectfluor. This method demonstrates novel reactions promoted by Selectfluor, expanding the scope of applications in organic synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-1,2,3,6-tetrahydropyridine hydrochloride . The InChI code is 1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H and the InChI Key is CFHRPMZHUNKRLV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluorination of Piperidinyl Olefins: A study by Chang et al. (2010) reports a straightforward synthesis of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine through the treatment of piperidinyl olefins with Selectfluor.


Physical And Chemical Properties Analysis

This compound is a solid . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3 and it is insoluble in water.

Scientific Research Applications

Parkinson’s Disease Research

“4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride” has been used to induce Parkinson’s disease in animal models . This allows researchers to study the disease’s progression and potential treatments in a controlled environment.

Neurochemical Deficits Study

This compound has been used to study behavioral impairments correlated to neurochemical deficits . This research can help understand how neurochemical imbalances affect behavior and can lead to the development of treatments for various neurological disorders.

Effect on Apelin Distribution

Researchers have used this compound to study the effect of docosahexaenoic acid on the apelin distribution of the nervous system . This research can provide insights into how certain substances interact with the nervous system.

Neuroprotection and Neuroinflammation

The compound has been used to study the effects of treadmill exercise on neuroprotection and neuroinflammation . This research can help understand how physical activity impacts brain health and can lead to the development of exercise-based treatments for neurological disorders.

Microglial Innate Immune Memory

“4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride” has been used to study its effects on microglial innate immune memory . This research can provide insights into how the immune system in the brain responds to various stimuli.

Protective Effects of Phenylpropionamides

This compound has also been used to study the protective effects of phenylpropionamides in Parkinson’s diseased mice models . This research can lead to the development of new treatments for Parkinson’s disease.

Safety and Hazards

The compound is classified as causing serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present .

properties

IUPAC Name

4-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGZLLMRDYLPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

281652-11-7
Record name Pyridine, 4-fluoro-1,2,3,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281652-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.